Scopadulin
Overview
Description
Scopadulin is a novel aphidicolane-type diterpene isolated from Scoparia dulcis L . It has been established from spectral data and single-crystal X-ray analysis of its acetone solvate .
Synthesis Analysis
The first total synthesis of Scopadulin, an aphidicolane diterpene, was described in a study . The core structure (A/B/C/D ring system) was constructed by an initial synthesis of the B/C/D ring system by reported methods and a subsequent A ring cyclization by intramolecular aldol condensation .Molecular Structure Analysis
The structure and stereochemistry of Scopadulin have been established from spectral data and single-crystal X-ray analysis of its acetone solvate . The structure of Scopadulin was determined by spectroscopic studies and finally confirmed by single-crystal X-ray crystallography of its acetone solvate .Chemical Reactions Analysis
The core structure of Scopadulin was constructed by an initial synthesis of the B/C/D ring system by reported methods and a subsequent A ring cyclization by intramolecular aldol condensation . A highly stereoselective cyanation of the tetracyclic enone by Et2AlCN gave a trans-fused A/B ring system with a β-cyanide at C-4 .Physical And Chemical Properties Analysis
Scopadulin is a major chemical component of Scoparia dulcis, contributing to the medicinal effect of the plant . The fresh and dried leaves of the herb showed its richness in ascorbic acid content .Scientific Research Applications
Synthesis and Structural Studies
Total Synthesis of Scopadulin : Researchers have accomplished the total synthesis of Scopadulin, focusing on the stereoselective construction of its quaternary carbon and other key structural elements. This synthesis is vital for understanding the compound’s chemical nature and potential applications in various fields (Rahman et al., 2001).
Computational Chemistry in Synthesis : Computational chemistry has been instrumental in synthesizing complex molecules like Scopadulin. This approach helps detect and avoid potential failures in key transformations, thus streamlining the synthesis process (Arrieta et al., 2013).
Pharmacological Research
- Antiviral and Anticancer Properties : Scopadulciol, a chemical structure related to Scopadulin, exhibits antiviral activity against herpes simplex virus and shows potential as an anticancer agent. Its synergy with other antiviral drugs like aciclovir has been noted, suggesting its role in enhancing existing therapies (Hayashi & Hayashi, 1996).
Herbal Medicine and Traditional Uses
- Scoparia Dulcis in Traditional Medicine : Scoparia dulcis, the plant source of Scopadulin, has a history of use in traditional medicine for treating various ailments. Its phytochemicals, including Scopadulin, have been studied for potential medicinal properties, such as antidiabetic and anti-inflammatory effects (Ananthi et al., 2016).
properties
IUPAC Name |
(1S,2S,6R,7R,8R,10R,12R,13R)-8-benzoyloxy-13-hydroxy-2,6,13-trimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O5/c1-24(23(29)30)10-7-11-25(2)21(24)20(32-22(28)17-8-5-4-6-9-17)15-18-14-19-16-27(18,25)13-12-26(19,3)31/h4-6,8-9,18-21,31H,7,10-16H2,1-3H3,(H,29,30)/t18-,19-,20-,21+,24-,25+,26-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCQICDRLAVBPY-BDHNHABWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC23CC1CC2CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@]23C[C@H]1C[C@@H]2C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scopadulin | |
CAS RN |
129058-58-8 | |
Record name | (4R,4aR,5R,6aR,8R,9R,11aS,11bS)-5-(Benzoyloxy)tetradecahydro-9-hydroxy-4,9,11b-trimethyl-8,11a-methano-11aH-cyclohepta[a]naphthalene-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129058-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scopadulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129058588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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